Iobenguane

Overview

Description

Iobenguane sulfate I-123 is a radiopharmaceutical compound used primarily in diagnostic imaging. It is particularly useful in gamma-scintigraphy of adrenergically innervated tissues, which helps in detecting metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iobenguane sulfate I-123 is synthesized by incorporating radioactive iodine-123 into the molecular structure of this compound. The process involves a cyclotron-produced radionuclide, iodine-123, which decays to tellurium-123 by electron capture . The synthesis typically involves the reaction of this compound with iodine-123 under controlled conditions to ensure the correct incorporation of the radioactive isotope .

Industrial Production Methods: The industrial production of this compound sulfate I-123 involves the preparation of a sterile solution containing this compound sulfate with a portion of the molecules labeled with radioactive iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to prevent radiation exposure . The production process also includes stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Iobenguane sulfate I-123 primarily undergoes substitution reactions where the iodine-123 isotope is incorporated into the molecular structure of this compound .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound sulfate I-123 include this compound and iodine-123. The reaction conditions typically involve controlled temperature and pH to ensure the efficient incorporation of the radioactive isotope .

Major Products Formed: The major product formed from the synthesis of this compound sulfate I-123 is the radiolabeled compound itself, which is used for diagnostic imaging purposes .

Scientific Research Applications

Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .

Mechanism of Action

Iobenguane sulfate I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, it is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes . The molecular targets of this compound sulfate I-123 include adrenergic nerve terminals and adrenergically innervated tissues .

Comparison with Similar Compounds

Similar Compounds:

- Iobenguane sulfate I-131

- Metaiodobenzylguanidine (MIBG)

- Guanethidine

Comparison: This compound sulfate I-123 is unique in its use of iodine-123 as the radioactive isotope, which is primarily used for diagnostic imaging . In contrast, this compound sulfate I-131 uses iodine-131, which can be used for both imaging and therapeutic purposes due to its higher energy emissions . Metaiodobenzylguanidine (MIBG) is another similar compound that is used for imaging and therapeutic purposes, but it can incorporate either iodine-123 or iodine-131 . Guanethidine, on the other hand, is a non-radioactive compound that was historically used for the treatment of hypertension .

Biological Activity

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

| Organ | Absorbed Dose (mSv/MBq) |

|---|---|

| Urinary Bladder Wall | 0.073 |

| Intestinal Walls | 0.031–0.071 |

| Salivary Glands | 0.064 |

| Thyroid | 0.055 |

| Kidneys | 0.028 |

| Effective Dose | 0.027 |

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.

- Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

Properties

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

CAS No. |

80663-95-2 |

Molecular Formula |

C16H22I2N6O4S |

Molecular Weight |

640.3 g/mol |

IUPAC Name |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

InChI Key |

XNACDNPGABUBFR-FKNPGSCZSA-N |

SMILES |

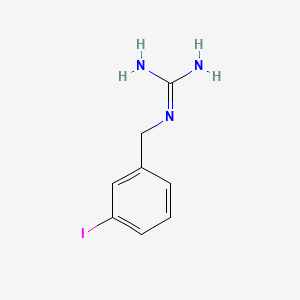

C1=CC(=CC(=C1)I)CN=C(N)N |

Isomeric SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Appearance |

Solid powder |

boiling_point |

100°C |

melting_point |

0°C |

Key on ui other cas no. |

80663-95-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].

A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].

A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.

A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].

A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].

A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.

A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].

A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].

A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].

A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].

A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].

A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].

A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].

A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].

A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].

A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.